dl-1,2-Diphenyl-1-piperidinoethane hydrochloride

Overview

Description

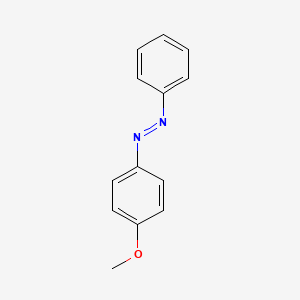

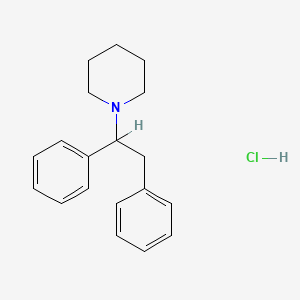

DL-1,2-Diphenyl-1-piperidinoethane hydrochloride, also known as DL-DPPE-HCl, is an organic compound commonly used in scientific research. It is a chiral molecule that exists in two enantiomeric forms and is used to study the effects of chiral molecules on various biochemical processes. DL-DPPE-HCl is a versatile compound with a wide range of applications in the scientific research field.

Scientific Research Applications

Antimicrobial Activities

A study synthesized and characterized a compound related to dl-1,2-Diphenyl-1-piperidinoethane hydrochloride, demonstrating its moderate antimicrobial activities against various pathogens, including E. coli and S. aureus (Ovonramwen, Owolabi, & Oviawe, 2019).

Chemical Analysis and Characterization

Research on diphenidine, which shares a structural similarity with this compound, involved its synthesis and characterization, highlighting the importance of distinguishing between isomeric forms for analytical purposes (Wallach et al., 2015).

Impurity Identification in Pharmaceuticals

A study identified and quantified impurities in cloperastine hydrochloride, a related piperidine derivative, demonstrating the importance of characterizing impurities in pharmaceutical compounds for quality control (Liu et al., 2020).

Organometallic Synthesis

Research on synthesizing and reacting cis- and trans-1,2-dimethyl-1,2-diphenyl-1,2-disilacyclohexane, structurally related to this compound, reveals its potential in organometallic chemistry (Cha et al., 2001).

Psychoactive Substance Analysis

A study on 2-methoxydiphenidine, structurally akin to this compound, highlights the significance of understanding the diverse nature of diphenylethylamine nucleus in substances used for drug discovery (McLaughlin et al., 2016).

Antioxidant Activity Assessment

The study of 2,2′-Diphenyl-1-picrylhydrazyl (DPPH) method, used for estimating antioxidant activity, is crucial for understanding the antioxidant properties of compounds like this compound (Dawidowicz, Wianowska, & Olszowy, 2012).

Gold Catalysis in Organic Synthesis

A study on the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates, related to this compound, explores its applications in organic synthesis (Zhang et al., 2006).

Mechanism of Action

Target of Action

The primary target of dl-1,2-Diphenyl-1-piperidinoethane hydrochloride, also known as 1-(1,2-diphenylethyl)piperidine hydrochloride, is the NMDA receptor . The NMDA receptor is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory.

Mode of Action

This compound acts as an antagonist at the NMDA receptor . This means it binds to the receptor and blocks its activity. By inhibiting the action of the NMDA receptor, this compound can alter neuronal function and disrupt normal brain processes.

Biochemical Pathways

The inhibition of NMDA receptors by this compound affects several biochemical pathways. Most notably, it can disrupt the normal functioning of glutamatergic neurotransmission, which is critical for synaptic plasticity . This can have downstream effects on learning and memory processes.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its inhibition of NMDA receptors. This can lead to a range of effects, including hallucinations, depersonalization, delusions, paranoia, dissociation, confusion, nystagmus, and muscle rigidity . These effects can result in acute intoxication requiring emergency admission .

properties

IUPAC Name |

1-(1,2-diphenylethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N.ClH/c1-4-10-17(11-5-1)16-19(18-12-6-2-7-13-18)20-14-8-3-9-15-20;/h1-2,4-7,10-13,19H,3,8-9,14-16H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRKIARTCFQTHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(CC2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90951052 | |

| Record name | 1-(1,2-Diphenylethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28383-15-5 | |

| Record name | Piperidine, 1-(1,2-diphenylethyl)-, hydrochloride, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028383155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1,2-Diphenylethyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90951052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

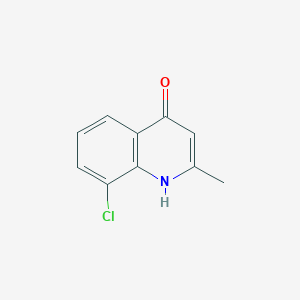

![9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1581606.png)

![4,6-Dichloro-2-(methylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1581607.png)